molecular formula C19H30N2O3 B5313246 3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No. B5313246
M. Wt: 334.5 g/mol
InChI Key: KRHNZEPQXTXLJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is a chemical compound that belongs to the family of piperazine derivatives. This compound has been synthesized and studied extensively due to its potential applications in the field of medicinal chemistry.2.1]heptane-2-carboxylic acid.

Mechanism of Action

The mechanism of action of 3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist and a serotonin 5-HT1A receptor agonist. This dual mechanism of action may contribute to its therapeutic effects in various diseases.
Biochemical and Physiological Effects:
3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid is its potential therapeutic applications in various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid. One direction is to investigate its potential applications in the treatment of other diseases such as Alzheimer's disease and multiple sclerosis. Another direction is to explore its mechanism of action in more detail to better understand its therapeutic effects. Additionally, further optimization of the synthesis method may lead to improved yield and purity of the product.

Synthesis Methods

The synthesis of 3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves the reaction of cyclohexylamine with 2,3-dichlorocyclopropanecarboxylic acid followed by the reaction with piperazine. The resulting product is then treated with sodium hydroxide to obtain the final product. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the product.

Scientific Research Applications

3-[(4-cyclohexyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as schizophrenia, depression, anxiety, and Parkinson's disease. It has also been investigated as a potential analgesic and anti-inflammatory agent.

properties

IUPAC Name

3-(4-cyclohexylpiperazine-1-carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c22-18(16-13-6-7-14(12-13)17(16)19(23)24)21-10-8-20(9-11-21)15-4-2-1-3-5-15/h13-17H,1-12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHNZEPQXTXLJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)C3C4CCC(C4)C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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